Cas no 1016777-06-2 (1-(2-Amino-4-bromophenyl)-4-piperidinol)

1-(2-Amino-4-bromophenyl)-4-piperidinol is a brominated aromatic compound featuring both an amino and a piperidinol functional group, making it a versatile intermediate in organic synthesis and pharmaceutical research. The presence of the bromine atom enhances its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, facilitating the construction of complex molecular architectures. The amino and hydroxyl groups provide additional sites for derivatization, enabling further functionalization for targeted applications. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules, owing to its balanced reactivity and structural flexibility. High purity and well-defined stereochemistry ensure consistent performance in synthetic workflows.
1-(2-Amino-4-bromophenyl)-4-piperidinol structure
1016777-06-2 structure
Product name:1-(2-Amino-4-bromophenyl)-4-piperidinol
CAS No:1016777-06-2
MF:C11H15BrN2O
MW:271.153601884842
CID:4675961

1-(2-Amino-4-bromophenyl)-4-piperidinol Chemical and Physical Properties

Names and Identifiers

    • 1-(2-AMINO-4-BROMOPHENYL)-4-PIPERIDINOL
    • 1-(2-amino-4-bromophenyl)piperidin-4-ol
    • 1-(2-Amino-4-bromophenyl)-4-piperidinol
    • Inchi: 1S/C11H15BrN2O/c12-8-1-2-11(10(13)7-8)14-5-3-9(15)4-6-14/h1-2,7,9,15H,3-6,13H2
    • InChI Key: YBESPVDOHKZMDN-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=C(C=1)N)N1CCC(CC1)O

Computed Properties

  • Exact Mass: 270.037
  • Monoisotopic Mass: 270.037
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 207
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.5

1-(2-Amino-4-bromophenyl)-4-piperidinol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
A041315-250mg
1-(2-Amino-4-bromophenyl)-4-piperidinol
1016777-06-2
250mg
$ 310.00 2022-06-08
TRC
A041315-625mg
1-(2-Amino-4-bromophenyl)-4-piperidinol
1016777-06-2
625mg
$ 620.00 2022-06-08
TRC
A041315-125mg
1-(2-Amino-4-bromophenyl)-4-piperidinol
1016777-06-2
125mg
$ 190.00 2022-06-08

Additional information on 1-(2-Amino-4-bromophenyl)-4-piperidinol

1-(2-Amino-4-bromophenyl)-4-piperidinol: A Comprehensive Overview

1-(2-Amino-4-bromophenyl)-4-piperidinol (CAS No. 1016777-06-2) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structure and functional groups, holds potential for various applications, particularly in the development of novel therapeutic agents. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent advancements in the study of 1-(2-Amino-4-bromophenyl)-4-piperidinol.

Chemical Structure and Properties

1-(2-Amino-4-bromophenyl)-4-piperidinol is a small molecule with a molecular formula of C13H16BrNO2. The compound features a piperidine ring attached to a substituted phenyl group, which includes an amino and a bromo substituent. The presence of these functional groups imparts unique chemical properties to the molecule, making it an interesting candidate for various chemical and biological studies. The compound is typically synthesized through multi-step reactions involving aromatic substitution, amine formation, and ring closure.

The physical properties of 1-(2-Amino-4-bromophenyl)-4-piperidinol include its solubility in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Its melting point and boiling point are also important characteristics that influence its handling and storage conditions. These properties are crucial for optimizing its use in laboratory settings and industrial applications.

Synthesis Methods

The synthesis of 1-(2-Amino-4-bromophenyl)-4-piperidinol can be achieved through several synthetic routes. One common approach involves the reaction of 2-amino-4-bromobenzaldehyde with piperidine followed by reduction to form the final product. This method typically yields high purity compounds with good yields. Another approach involves the use of transition metal-catalyzed coupling reactions, such as the Buchwald-Hartwig amination, to introduce the amino group onto the phenyl ring.

The choice of synthetic route depends on factors such as the availability of starting materials, reaction conditions, and desired scale of production. Recent advancements in green chemistry have also led to the development of more environmentally friendly methods for synthesizing 1-(2-Amino-4-bromophenyl)-4-piperidinol, which minimize waste and reduce energy consumption.

Biological Activities and Applications

1-(2-Amino-4-bromophenyl)-4-piperidinol has been studied for its potential biological activities, particularly in the context of drug discovery and development. One area of interest is its activity as a modulator of ion channels and receptors. Research has shown that compounds with similar structures can interact with various ion channels, such as potassium channels, which play crucial roles in cellular signaling and physiological processes.

In addition to ion channel modulation, 1-(2-Amino-4-bromophenyl)-4-piperidinol has been investigated for its potential as an inhibitor of specific enzymes involved in disease pathways. For example, studies have explored its ability to inhibit kinases, which are key targets in cancer therapy. The compound's ability to selectively target these enzymes without affecting other cellular processes makes it a promising candidate for further development.

Clinical Trials and Therapeutic Potential

The therapeutic potential of 1-(2-Amino-4-bromophenyl)-4-piperidinol has been evaluated in preclinical studies and early-stage clinical trials. Preclinical studies have demonstrated its efficacy in inhibiting tumor growth in animal models of cancer. These findings have paved the way for further investigation into its safety and efficacy in human subjects.

Clinical trials are currently underway to assess the safety profile and pharmacokinetics of 1-(2-Amino-4-bromophenyl)-4-piperidinol. Early results have shown promising outcomes, with patients exhibiting good tolerability and favorable pharmacokinetic properties. However, more extensive studies are needed to fully understand its long-term effects and potential side effects.

Recent Research Advancements

The field of medicinal chemistry is constantly evolving, and recent research has shed new light on the potential applications of 1-(2-Amino-4-bromophenyl)-4-piperidinol. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibit enhanced activity against multidrug-resistant bacteria. This finding opens up new avenues for developing antibiotics that can combat drug-resistant infections.

Another area of active research is the use of computational methods to predict the binding affinity and selectivity of 1-(2-Amino-4-bromophenyl)-4-piperidinol-based compounds to specific protein targets. These computational models can help guide the design of more potent and selective drugs, reducing the need for extensive trial-and-error experimentation.

Conclusion

In conclusion, 1-(2-Amino-4-bromophenyl)-4-piperidinol (CAS No. 1016777-06-2) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for further investigation into its therapeutic potential. Ongoing research continues to uncover new insights into its mechanisms of action and possible uses in treating various diseases. As our understanding deepens, it is likely that this compound will play an increasingly important role in drug discovery and development efforts.

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